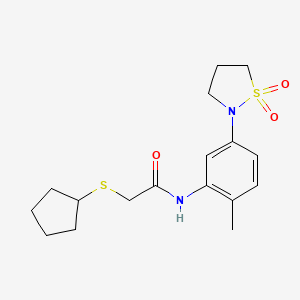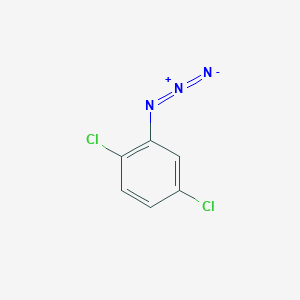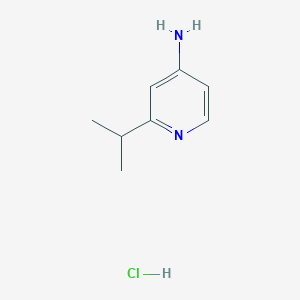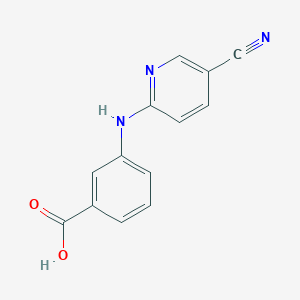
3,4-Dichloro-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It has a molecular weight of 176.04 . It is a solid substance and its color can range from colorless to light-yellow .
Synthesis Analysis
3,4-Dichloro-5-methylaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-methylaniline is 1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 . The InChI key is UUESUHLHUXTGLA-UHFFFAOYSA-N .It should be stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is solid .
Applications De Recherche Scientifique
Environmental Monitoring and Health Impact
- Biological Monitoring for Pesticide Exposure : Turci et al. (2006) developed a highly sensitive and selective gas chromatography/mass spectrometry (GC/MS) method for determining 3,4- and 3,5-Dichloroanilines in human urine. This method aids in assessing exposure to non-persistent pesticides like linuron and diuron, which are of concern due to their potential endocrine-disrupting effects. This research underscores the importance of biological monitoring in both occupationally exposed subjects and the general population (Turci et al., 2006).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Topçu et al. (2021) synthesized nine novel compounds through the reaction of ω-chloro-isonitrosoacetophenone with various chloro-methylanilines, including 2-chloro-5-methylaniline. These compounds displayed promising antioxidant and antiradical activities, suggesting potential applications in combating oxidative stress conditions (Topçu et al., 2021).
Environmental Bioremediation
- Biodegradation by Bacteria : Kang and Kim (2007) isolated a bacterium from seaside sediment capable of degrading 3,4-dichloroaniline, a degradation product of certain herbicides and a compound considered a potential pollutant. This study highlights the role of specific bacterial strains in the bioremediation of chloroaniline-contaminated environments (Kang & Kim, 2007).
Advanced Materials
- Polymer Synthesis : Sayyah and El-Salam (2003) explored the oxidative chemical polymerization of N-methylaniline in an acid medium, which is relevant to the broader context of conducting polymer research. Although the study does not directly involve 3,4-Dichloro-5-methylaniline, it contributes to the understanding of how similar compounds can be polymerized for material science applications (Sayyah & El-Salam, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dichloro-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESUHLHUXTGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B2632954.png)

![4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2632956.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2632958.png)
![11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2632960.png)




![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)